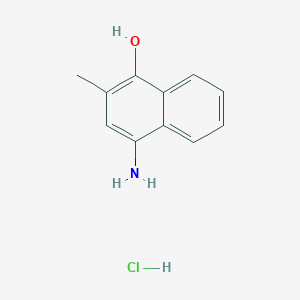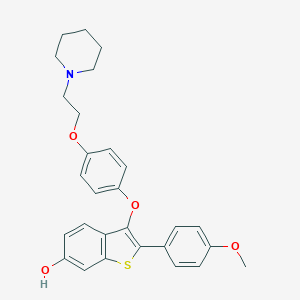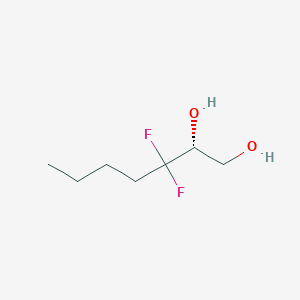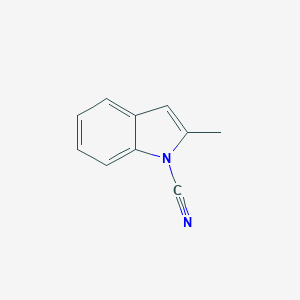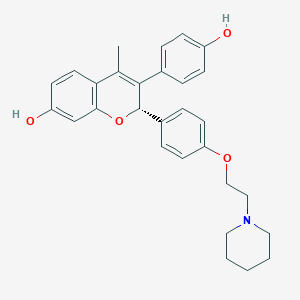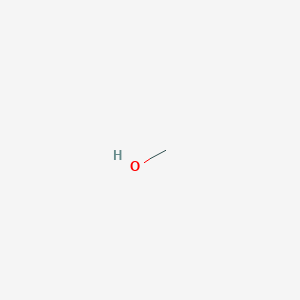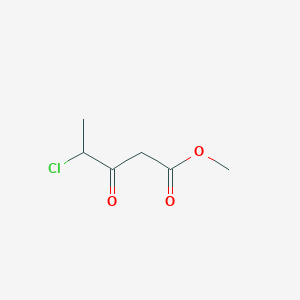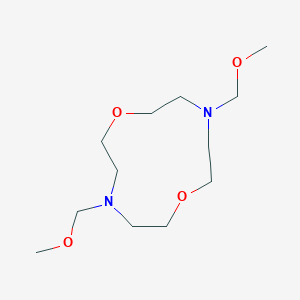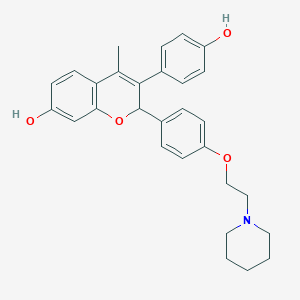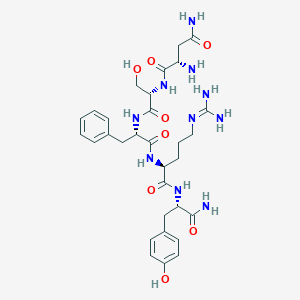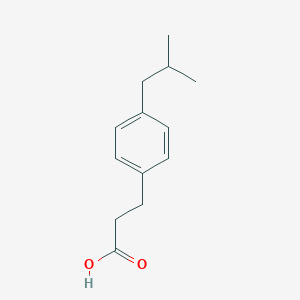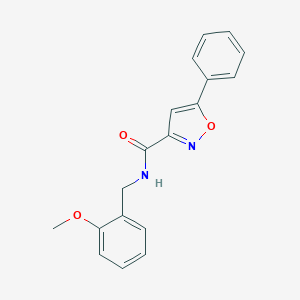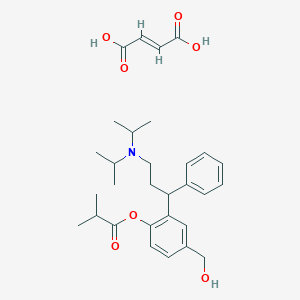
rac Fesoterodine Fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Racemic Fesoterodine Fumarate is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. It is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which exerts the therapeutic effects by inhibiting bladder contractions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of racemic Fesoterodine Fumarate involves the esterification of 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol with isobutyric acid, followed by the formation of the fumarate salt. The reaction is typically carried out in an organic solvent, such as a ketone, at a temperature not exceeding 45°C .
Industrial Production Methods
Industrial production of racemic Fesoterodine Fumarate follows a similar synthetic route but is optimized for higher yields and purity. The process involves the salification reaction of Fesoterodine with fumaric acid in an organic solvent, ensuring the product has a high purity level with minimal impurities .
化学反応の分析
Types of Reactions
Racemic Fesoterodine Fumarate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in Fesoterodine is hydrolyzed by esterases to form the active metabolite, 5-hydroxymethyl tolterodine.
Oxidation and Reduction: The active metabolite can undergo further metabolic transformations involving oxidation and reduction reactions mediated by cytochrome P450 enzymes.
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases in the body.
Oxidation and Reduction: Involves cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.
Major Products Formed
The primary product formed from the hydrolysis of racemic Fesoterodine Fumarate is 5-hydroxymethyl tolterodine, which is responsible for the therapeutic effects .
科学的研究の応用
Racemic Fesoterodine Fumarate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of stability-indicating methods.
Biology: Studied for its effects on muscarinic receptors and its role in modulating bladder function.
Industry: Employed in the pharmaceutical industry for the production of extended-release formulations.
作用機序
Racemic Fesoterodine Fumarate acts as a competitive antagonist at muscarinic receptors. Once hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This action is mediated through the antagonism of muscarinic receptors, which are involved in bladder contraction and salivation .
類似化合物との比較
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.
Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic applications.
Oxybutynin: An antimuscarinic agent used to treat overactive bladder.
Uniqueness
Racemic Fesoterodine Fumarate is unique due to its rapid hydrolysis to an active metabolite, which provides a more consistent therapeutic effect. Additionally, its extended-release formulation offers the convenience of once-daily dosing, improving patient compliance .
特性
IUPAC Name |
(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXMIASLKXGBU-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647799 |
Source


|
| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333234-73-3 |
Source


|
| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
